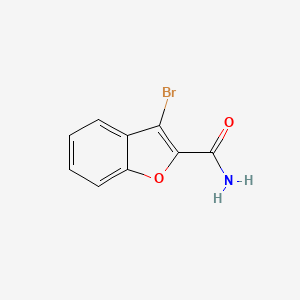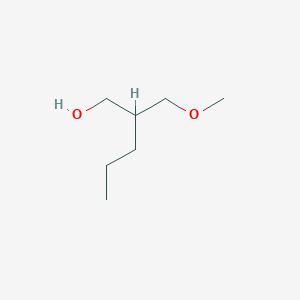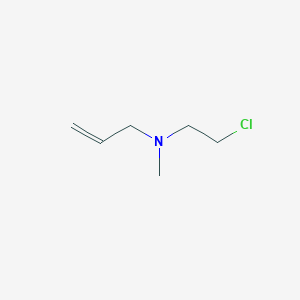
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C6H12ClN It is a tertiary amine that contains a chloroethyl group, a methyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine typically involves the reaction of N-methylprop-2-en-1-amine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of N-methylprop-2-en-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines, thiols, or alcohols depending on the nucleophile used.
Scientific Research Applications
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as thiols and amines in proteins and nucleic acids, potentially leading to modifications in their structure and function. This reactivity is the basis for its potential use in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)(methyl)amine: Lacks the prop-2-en-1-yl group, making it less versatile in chemical reactions.
(2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
(2-Chloroethyl)(methyl)(prop-1-en-1-yl)amine: The position of the double bond is different, leading to variations in chemical behavior.
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-3-5-8(2)6-4-7/h3H,1,4-6H2,2H3 |
InChI Key |
NQVHCGAZGCUYDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
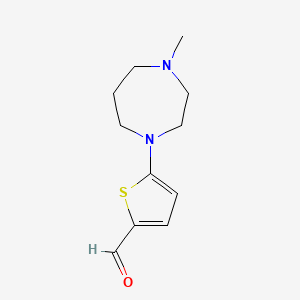
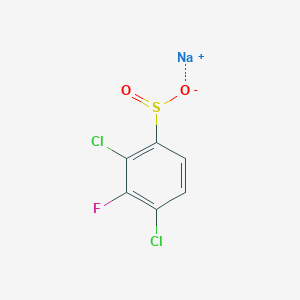
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)



